molecular formula C5H8O5 B025471 Citramalic acid CAS No. 102601-31-0

Citramalic acid

Cat. No. B025471
M. Wt: 148.11 g/mol
InChI Key: XFTRTWQBIOMVPK-UHFFFAOYSA-N
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Description

Citramalic acid is an organic compound with the formula HO2CCH2C(CH3)(OH)CO2H . It is a metabolite of yeast or anaerobic bacteria, including Clostridia . The structure of citramalic acid is similar to the structure of malic acid except it has an extra CH3 group on it . It can inhibit the production of malic acid .


Synthesis Analysis

Citramalic acid is the hydrated derivative of mesaconic acid . The hydration is catalyzed by mesaconyl-C4-CoA hydratase . It is enzymatically produced by CMA synthase in plants and yeast from achiral pyruvic acid and acetyl coenzyme A . Aspergillus niger, a filamentous fungus, and Alcaligenes Xylosoxidans IL142 bacteria have been recently reported to produce CMA from 3 S -citramalyl CoA via itaconic acid .


Molecular Structure Analysis

Citramalic acid is a chiral compound and is related structurally to malic acid . It exists as a pair of optical isomers due to the presence of an asymmetric carbon at its 2-position .


Chemical Reactions Analysis

Citramalic acid is involved in the synthesis of methacrylic acid . It serves as a five-carbon precursor for the chemical synthesis of methacrylic acid .


Physical And Chemical Properties Analysis

Citramalic acid is a white solid . Its molecular formula is C5H8O5 . It is naturally present as an acidic taste component in fruits, such as apples .

Scientific Research Applications

Production of Citramalic Acid

Citramalic acid, also known as citramalate, is a key precursor for producing methacrylic acid from renewable resources. Studies have explored the production of citramalic acid in genetically modified Escherichia coli. By expressing the citramalate synthase gene and altering metabolic pathways, researchers have achieved significant yields of citramalic acid. This includes strategies like knocking out certain genes (ldhA, glcB/aceB, gltA, and ackA) to increase citramalate accumulation and employing fed-batch processes for efficient production (Wu & Eiteman, 2016); (Webb et al., 2017); (Wu, Brisbane Tovilla-Coutiño, & Eiteman, 2020).

Citramalic Acid from Glycerol

Research has demonstrated the potential of converting glycerol into citramalic acid using modified E. coli strains. These studies highlight the role of specific genes in maximizing citramalate production and minimizing by-products like acetate (Wu & Eiteman, 2017).

Citramalic Acid in Fruit

Citramalic acid has been identified as a major organic acid in certain fruits, such as pitaya (dragon fruit) and apples. Its concentration in these fruits suggests potential applications in medicine and cosmetics (Wu et al., 2020); (Hulme, 1954).

Analysis of Citramalic Acid

Methods for analyzing citramalic acid, such as liquid chromatography-tandem mass spectrometry, have been developed to identify its enantiomers in fruits and juices. This assists in understanding the acidic taste components of these products (Umino et al., 2023).

Citramalic Acid in Plant Metabolism

Citramalic acid's role in plant metabolism, particularly in citrus fruits, has been studied. Its interaction with enzymes like aconitase and its potential effect on fruit acidity and amino acid biosynthesis are areas of interest (Degu et al., 2011).

Citramalic Acid in Microbial Production

Efforts to engineer microbial systems for efficient citramalic acid production have been explored. These include the modification of enzymes and metabolic pathways in microorganisms like E. coli, enhancing productivity and reducing by-product formation (Parimi et al., 2017); (Webb et al., 2019).

Citramalic Acid in Human Health

A study detected citramalic acid in the cerebrospinal fluid of patients with bacterial meningitis, highlighting its potential significance in biomedical research and diagnostics (Perlman & Carr, 1984).

Safety And Hazards

Citramalic acid is labeled with the signal word “Warning” and hazard statements H315, H319, H335 . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The mechanism of citramalic acid biosynthesis remains to be fully elucidated . Future research could focus on developing crop-residue based consolidated bioprocessing of C4-C6 organic acids using host strains with tailor-made capabilities .

properties

IUPAC Name

2-hydroxy-2-methylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTRTWQBIOMVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40862265
Record name Citramalic acid
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Molecular Weight

148.11 g/mol
Source PubChem
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Physical Description

Solid
Record name Citramalic acid
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Product Name

Citramalic acid

CAS RN

597-44-4, 2306-22-1
Record name (±)-Citramalic acid
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Record name (±)-2-hydroxy-2-methylsuccinic acid
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Record name (�±)-Citramalic acid dipotassium salt
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Record name CITRAMALIC ACID
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Record name Citramalic acid
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Melting Point

107 - 111 °C
Record name Citramalic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

isomerizing citraconic acid to itaconic acid in an aqueous solution at a first temperature of about 140° C. to 200° C., which produces citramalic acid and mesaconic acid as by-products;
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reactant
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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